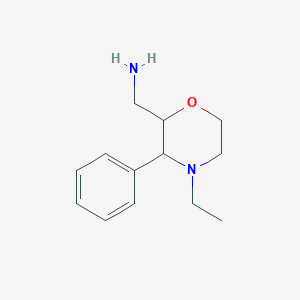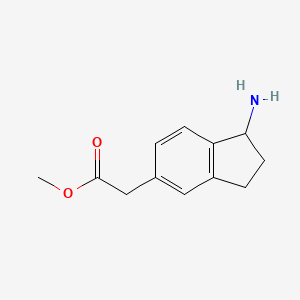
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the indene ring structure allow the compound to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of cellular processes, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares the indene ring structure but lacks the amino and ester functional groups.
1H-Inden-1-ol, 2,3-dihydro-: Similar to the target compound but contains a hydroxyl group instead of an amino group.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone functional group instead of an ester.
Uniqueness
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is unique due to the presence of both the amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)7-8-2-4-10-9(6-8)3-5-11(10)13/h2,4,6,11H,3,5,7,13H2,1H3 |
InChIキー |
IOTDENDYVDWUME-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC2=C(C=C1)C(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


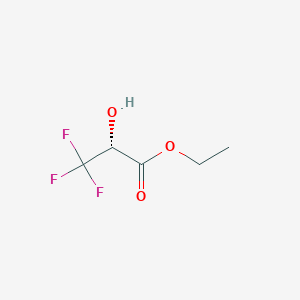
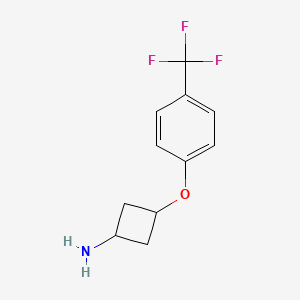
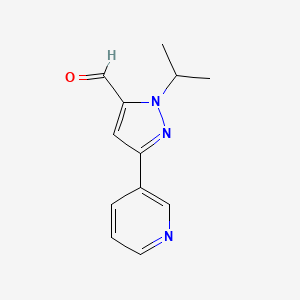


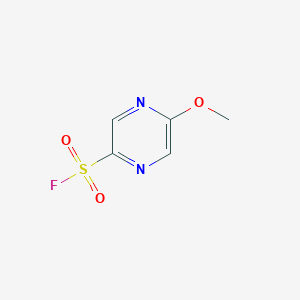
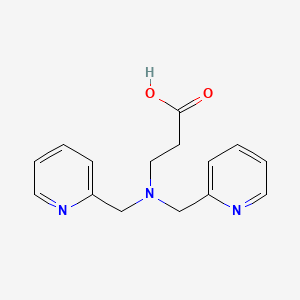
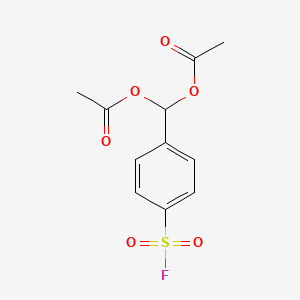
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
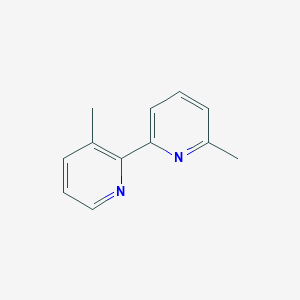

![(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B13346010.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
